molecular formula C24H26O12 B12338312 [(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate

[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate

Cat. No.: B12338312
M. Wt: 506.5 g/mol
InChI Key: GBHHLVBZMNCURY-UGZJWDABSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranoside undergoes several types of chemical reactions:

Common reagents for these reactions include water, enzymes like alpha-glucosidase, and various nucleophiles for substitution reactions. The major product formed from the hydrolysis reaction is 4-methylumbelliferone .

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranoside involves its enzymatic hydrolysis by alpha-glucosidase. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under UV light . This fluorescence can be quantitatively measured, providing insights into enzyme activity and kinetics. The molecular target is the alpha-glucosidase enzyme, and the pathway involves the hydrolysis of the glycosidic bond .

Comparison with Similar Compounds

4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranoside can be compared with other similar fluorogenic substrates:

The uniqueness of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranoside lies in its specificity for alpha-glucosidase and its application in diagnosing diseases like Pompe’s disease .

Properties

Molecular Formula

C24H26O12

Molecular Weight

506.5 g/mol

IUPAC Name

[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19?,21-,22+,23+,24+/m1/s1

InChI Key

GBHHLVBZMNCURY-UGZJWDABSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@H]([C@@H](C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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